molecular formula C14H13NO B8450577 1,2,3,4-Tetrahydrophenanthren-1-one oxime

1,2,3,4-Tetrahydrophenanthren-1-one oxime

Cat. No. B8450577
M. Wt: 211.26 g/mol
InChI Key: ZKLJNIPOWCPKDZ-UHFFFAOYSA-N
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Patent
US05817654

Procedure details

To a solution of sodium acetate trihydrate (7.07 g, 52 mmol) in water (30 ml) was added hydroxylamine hydrochloride (3.61 g, 52 mmol). Ethanol (75 ml) and 3,4-dihydro-2H-phenantren-1-one (5.0 g, 26 mmol) were added and the suspension was heated at reflux for 2h. The reaction mixture was cooled on an ice-bath and the precipitated solid was isolated by filtration, washed with cold water and dried in vacuo to afford 4.8 g of 3,4-dihydro-2H-phenanthren-1-one-oxime.
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:10]O.C(O)C.[C:15]1(=O)[C:28]2[CH:27]=[CH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH2:18][CH2:17][CH2:16]1>O>[C:15]1(=[N:10][OH:1])[C:28]2[CH:27]=[CH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH2:18][CH2:17][CH2:16]1 |f:0.1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
3.61 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC=2C3=CC=CC=C3C=CC12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on an ice-bath
CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC=2C3=CC=CC=C3C=CC12)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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